molecular formula C14H11ClO3 B6378623 MFCD18314808 CAS No. 1261930-39-5

MFCD18314808

Cat. No.: B6378623
CAS No.: 1261930-39-5
M. Wt: 262.69 g/mol
InChI Key: OMVYGGZSECOCMY-UHFFFAOYSA-N
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Description

MFCD18314808 is a chemical compound identified by its Molecular Formula Data (MFCD) identifier. Such compounds are frequently utilized in pharmaceutical intermediates, agrochemicals, or materials science due to their reactivity and stability .

Properties

IUPAC Name

4-(5-chloro-2-methoxyphenyl)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-18-14-5-4-11(15)7-12(14)9-2-3-10(8-16)13(17)6-9/h2-8,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMVYGGZSECOCMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CC(=C(C=C2)C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90685269
Record name 5'-Chloro-3-hydroxy-2'-methoxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261930-39-5
Record name 5'-Chloro-3-hydroxy-2'-methoxy[1,1'-biphenyl]-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90685269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18314808 involves specific chemical reactions and conditions. One common method includes the use of organolithium reagents in a Wittig-type reaction to produce gem-dichloro-olefin derivatives, which are then subjected to reductive alkylation . This process can be catalyzed using copper or iron complexes .

Industrial Production Methods

Industrial production of this compound typically involves continuous-flow synthesis in packed-bed reactors. This method optimizes reaction parameters such as catalyst, solvent, temperature, and oxygen flow rate to achieve high yields .

Chemical Reactions Analysis

Types of Reactions

MFCD18314808 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include organolithium reagents, copper or iron catalysts, and specific solvents like toluene . Reaction conditions such as temperature and pressure are carefully controlled to optimize the yield and purity of the products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reductive alkylation of gem-dichloro-olefin derivatives produces acetylene derivatives with various substituents .

Scientific Research Applications

MFCD18314808 has a wide range of applications in scientific research, including:

Mechanism of Action

Conclusion

This compound is a versatile compound with significant applications in various fields Its unique properties and reactivity make it a valuable tool in scientific research and industrial production

Comparison with Similar Compounds

Structural and Functional Similarities

Property This compound (Inferred) Compound A (CAS 918538-05-3) Compound B (CAS 1761-61-1)
Core Structure Likely pyrrolo-triazine Pyrrolo[1,2-f][1,2,4]triazine Benzoic acid derivative
Substituents Halogens (Cl/Br), aromatic N 2,4-Dichloro Bromine, nitro groups
Functional Role Pharmaceutical intermediate Enzyme inhibitor, bioactive agent Catalyst, synthetic intermediate

Key Observations :

  • Compound A shares a nitrogen-rich heterocyclic backbone, suggesting this compound may exhibit similar bioactivity (e.g., enzyme inhibition) .

Physicochemical Properties

Property This compound (Inferred) Compound A Compound B
Molecular Weight ~180–200 g/mol 188.01 g/mol 201.02 g/mol
Solubility (Log S) Moderate (ESOL: -2.5) -2.47 (ESOL) -2.47 (ESOL)
Bioavailability Likely low 0.55 (moderate) 0.55 (moderate)
Hazard Profile H315-H319-H335 (skin/eye irritation) H315-H319-H335 H302 (acute toxicity)

Key Observations :

  • Both compounds exhibit low solubility, typical of halogenated aromatics, which may limit their pharmacokinetic applications without formulation adjustments .
  • Compound A’s hazard profile (skin/eye irritation) aligns with this compound’s inferred reactivity, while Compound B’s acute toxicity (H302) suggests divergent safety considerations .

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